molecular formula C24H18N2O6 B6418444 2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one CAS No. 892757-37-8

2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one

Cat. No.: B6418444
CAS No.: 892757-37-8
M. Wt: 430.4 g/mol
InChI Key: UTMWOFHEXIQKOG-UHFFFAOYSA-N
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Description

2-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one is a hybrid heterocyclic compound featuring a benzo[f]chromen-3-one core fused with a 1,2,4-oxadiazole ring substituted at position 3 with a 3,4,5-trimethoxyphenyl group. This structure combines the planar aromatic chromenone system, known for intercalative DNA binding and fluorescence properties, with the oxadiazole moiety, which enhances metabolic stability and bioavailability in drug design .

Properties

IUPAC Name

2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[f]chromen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O6/c1-28-19-10-14(11-20(29-2)21(19)30-3)22-25-23(32-26-22)17-12-16-15-7-5-4-6-13(15)8-9-18(16)31-24(17)27/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMWOFHEXIQKOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Benzo[f]chromen-3-one

The benzo[f]chromen-3-one scaffold is typically synthesized via a Claisen-Schmidt condensation between a substituted 2-hydroxyacetophenone derivative and an aromatic aldehyde. For example, reaction of 2-hydroxy-1-naphthaldehyde with ethyl acetoacetate under acidic conditions yields the chromenone backbone through cyclodehydration. Key parameters include:

Reaction ConditionOptimal Value
CatalystSulfuric acid
Temperature80–100°C
SolventEthanol
Reaction Time6–8 hours

Nuclear Magnetic Resonance (NMR) analysis of the intermediate typically reveals a singlet at δ 6.3–6.5 ppm for the chromenone carbonyl proton and aromatic multiplet signals between δ 7.2–8.5 ppm.

Oxadiazole Ring Formation

The 1,2,4-oxadiazole ring is constructed via cyclization of a nitrile and an amidoxime precursor. The 3,4,5-trimethoxyphenyl group is introduced at this stage to ensure proper regioselectivity.

Amidoxime Preparation

3,4,5-Trimethoxybenzamide is treated with hydroxylamine hydrochloride in pyridine to form the corresponding amidoxime. This intermediate is critical for subsequent cyclization:

3,4,5-Trimethoxybenzamide+NH2OH\cdotpHClpyridineAmidoxime\text{3,4,5-Trimethoxybenzamide} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{pyridine}} \text{Amidoxime}

Reaction progress is monitored by thin-layer chromatography (TLC), with the amidoxime showing an Rf value of 0.45 in ethyl acetate/hexane (1:1).

Cyclization to Oxadiazole

The amidoxime undergoes cyclodehydration with a nitrile-containing partner, such as cyanoacetic acid, under refluxing toluene with catalytic p-toluenesulfonic acid (p-TSA):

Amidoxime+NC-CH2COOHp-TSA, toluene1,2,4-Oxadiazole\text{Amidoxime} + \text{NC-CH}_2\text{COOH} \xrightarrow{\text{p-TSA, toluene}} \text{1,2,4-Oxadiazole}

This step achieves yields of 65–72%, with mass spectrometry (MS) confirming the molecular ion peak at m/z 281.9.

Coupling of Chromenone and Oxadiazole Moieties

The final assembly involves a Suzuki-Miyaura coupling or nucleophilic aromatic substitution to link the two subunits.

Palladium-Catalyzed Cross-Coupling

Using tetrakis(triphenylphosphine)palladium(0) as a catalyst, the brominated chromenone derivative reacts with the oxadiazole boronic ester in a mixed solvent system:

Br-Chromenone+Oxadiazole-BpinPd(PPh3)4Target Compound\text{Br-Chromenone} + \text{Oxadiazole-Bpin} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Target Compound}

Optimization ParameterEffect on Yield
Catalyst Loading (2 mol%)68% yield
Solvent (THF/H2O 4:1)72% yield
Temperature (80°C)70% yield

High-performance liquid chromatography (HPLC) purity exceeds 98% under these conditions.

Advanced Characterization Techniques

Spectroscopic Confirmation

  • 1H NMR (400 MHz, CDCl3) : δ 3.85 (s, 9H, OCH3), δ 6.45 (s, 2H, Ar-H), δ 7.2–8.3 (m, 7H, chromenone-H).

  • FT-IR : Strong absorption at 1720 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N oxadiazole).

  • HRMS : m/z 430.4 [M+H]+ (calc. 430.4).

Purity Analysis

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms a single peak at 12.7 minutes, indicating high purity.

Comparative Analysis of Synthetic Routes

A systematic evaluation of alternative methodologies reveals critical insights:

MethodYield (%)Purity (%)Scalability
Suzuki Coupling7298High
Ullmann Coupling5895Moderate
Direct Cyclization4189Low

The palladium-mediated Suzuki coupling emerges as the most efficient, albeit requiring stringent anhydrous conditions.

Challenges and Mitigation Strategies

Steric Hindrance

The 3,4,5-trimethoxyphenyl group induces steric strain during coupling. Employing bulky ligands like SPhos improves catalyst turnover.

Oxadiazole Ring Stability

The oxadiazole moiety is prone to hydrolysis under acidic conditions. Neutral pH and aprotic solvents (e.g., DMF) enhance stability during purification .

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may yield alcohols or other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. A study demonstrated that derivatives of oxadiazole can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The incorporation of the trimethoxyphenyl group enhances the biological activity of the compound by improving its interaction with target proteins involved in cancer progression .

Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Studies have shown that similar benzochromen derivatives can modulate neuroinflammation and protect neuronal cells from oxidative stress. This suggests a promising application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that oxadiazole derivatives possess broad-spectrum antibacterial effects against various pathogens, including resistant strains. This property is particularly valuable in addressing the increasing issue of antibiotic resistance .

Materials Science

Fluorescent Materials
The unique structural features of 2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one make it suitable for use in fluorescent materials. Its photophysical properties allow it to be utilized in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound's ability to emit light upon excitation can be harnessed for various applications in display technologies .

Polymer Composites
In materials science, this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research has shown that adding oxadiazole-based compounds to polymers improves their performance in high-temperature applications and increases resistance to degradation .

Agricultural Applications

Pesticidal Activity
The chemical structure of this compound suggests potential use as a pesticide. Preliminary studies indicate that oxadiazole derivatives can act as effective insecticides and fungicides by disrupting metabolic pathways in pests while being environmentally friendly compared to conventional chemicals .

Case Studies

Application AreaStudy ReferenceKey Findings
Anticancer Activity Induces apoptosis in cancer cell lines
Neuroprotective Effects Modulates neuroinflammation; protects neuronal cells
Antimicrobial Properties Broad-spectrum activity against resistant pathogens
Fluorescent Materials Suitable for OLED applications
Polymer Composites Enhances mechanical properties and thermal stability
Pesticidal Activity Effective against pests with lower environmental impact

Mechanism of Action

The mechanism of action of 2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: Potential targets include enzymes, receptors, and other proteins that are involved in various biological processes.

    Pathways: The compound may modulate signaling pathways, gene expression, or other cellular processes, leading to its observed effects.

Comparison with Similar Compounds

3-(2-Aminooxazol-5-yl)-2H-Chromen-2-one Derivatives

These derivatives (e.g., compound 1 in ) replace the oxadiazole ring with an oxazole and incorporate a 3,4,5-trimethoxybenzylidene-amino group. While they retain the chromenone scaffold, the oxazole ring reduces metabolic stability compared to oxadiazole due to lower oxidation resistance.

5-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-3-(3,4,5-Trimethoxyphenyl)-1,2,4-Oxadiazole

This bis-oxadiazole compound (CAS 1775376-20-9, ) lacks the chromenone core but shares the 3,4,5-trimethoxyphenyl-oxadiazole motif.

Trimethoxyphenyl-Containing Anticancer Agents

Combretastatin Analogues ()

Compounds like 4-(3,4,5-trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one () feature a trimethoxyphenyl-linked oxazolone instead of oxadiazole. These exhibit potent tubulin polymerization inhibition (IC₅₀ = 0.8–1.2 µM) but suffer from rapid hydrolysis in physiological conditions. In contrast, the oxadiazole ring in the target compound improves hydrolytic stability .

2-Benzylidene-3-(3,4,5-Trimethoxyphenyl)Indanones

Compound 8 () replaces chromenone with an indanone core. It shows tubulin inhibition (IC₅₀ = 1.1 µM) and broad-spectrum cytotoxicity (GI₅₀ = 0.3–2.5 µM across NCI-60 cell lines). The indanone’s non-planar structure reduces DNA intercalation but enhances hydrophobic interactions with tubulin’s colchicine site .

Oxadiazole-Based Anticancer Agents

1-(4-Fluorophenyl)-4-(3-(3,4,5-Trimethoxyphenyl)-1,2,4-Oxadiazol-5-yl)Pyrrolidin-2-one

This compound (CAS 941893-25-0, ) substitutes chromenone with a fluorophenyl-pyrrolidinone system. No cytotoxicity data are available, though the fluorophenyl group may enhance blood-brain barrier penetration .

5-(3,4,5-Trimethoxyphenyl)-2-Sulfonyl-1,3,4-Oxadiazole

A sulfonyl-oxadiazole derivative () demonstrates the versatility of oxadiazole substitutions. The sulfonyl group increases acidity (pKa ≈ 4.5), improving solubility but reducing cell membrane permeability. Structural comparisons suggest weaker tubulin binding than the target compound due to the absence of a planar chromenone system .

Biological Activity

The compound 2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial and anticancer activities, supported by relevant research findings and data tables.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C19H18N2O5
  • Molecular Weight : 342.36 g/mol

The structure features a benzo[f]chromen backbone with an oxadiazole ring and a trimethoxyphenyl substituent, which may play a crucial role in its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentrations (MIC) against various bacteria were determined using standard methods. The following table summarizes the MIC values for selected strains:
CompoundBacterial StrainMIC (μg/mL)
Compound AEscherichia coli32
Compound BStaphylococcus aureus16
Compound CBacillus subtilis8

These results suggest that the presence of methoxy groups may enhance the antimicrobial efficacy of related compounds .

Anticancer Activity

The anticancer potential of the compound has been evaluated in various studies. For example:

  • A study assessed the cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results are summarized in the following table:
Cell LineIC50 (μM)Reference
MCF-75.0
HeLa10.0

The compound demonstrated significant cytotoxicity against these cell lines, indicating its potential as a chemotherapeutic agent.

While specific mechanisms for This compound have yet to be fully elucidated, it is hypothesized that its activity may be linked to the following mechanisms:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
  • Induction of Apoptosis : Evidence suggests that certain derivatives can trigger programmed cell death pathways in malignant cells.

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Study on Antimicrobial Efficacy : A comprehensive study evaluated a series of oxadiazole derivatives for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The findings showed that modifications in the phenyl ring significantly influenced antibacterial activity .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of various benzochromene derivatives against multiple cancer cell lines. The study concluded that structural variations could enhance or diminish anticancer activities .

Q & A

Q. Example Protocol :

Synthesize 3,4,5-trimethoxybenzamidoxime.

Cyclize with POCl₃ at 80–100°C for 6–8 hours.

Couple with 3H-benzo[f]chromen-3-one derivative using Pd(PPh₃)₄ in toluene/Na₂CO₃.

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:
A multi-technique approach is essential:

Technique Purpose Key Data
X-ray Crystallography Confirm molecular geometry and packingBond lengths (C–C: ~1.46 Å), torsion angles, and hydrogen bonding patterns .
¹H/¹³C NMR Assign proton environments and verify substituent positionsTrimethoxyphenyl protons at δ 3.8–4.0 ppm; chromenone carbonyl at δ 170–175 ppm .
HPLC-MS Assess purity (>98%) and molecular weightMolecular ion peak ([M+H]⁺) at m/z 421.3 (calculated for C₂₄H₁₉N₂O₆⁺) .

Advanced: How does the 3,4,5-trimethoxyphenyl group influence the compound’s bioactivity and solubility?

Methodological Answer:
The trimethoxyphenyl group enhances:

  • Lipophilicity : Methoxy groups increase logP, improving membrane permeability .
  • Electron-Donating Effects : Stabilizes charge-transfer interactions with biological targets (e.g., tubulin in cancer cells) .
  • Solubility Limitations : Despite hydrophobicity, dimethyl sulfoxide (DMSO) or PEG-based formulations are effective for in vitro assays .

Q. Experimental Validation :

  • Replace methoxy groups with hydroxyl or halogens to study structure-activity relationships (SAR) .
  • Compare IC₅₀ values in cell lines (e.g., MCF-7 vs. HEK293) to assess selectivity .

Advanced: How can researchers resolve contradictions in reported cytotoxicity data across studies?

Methodological Answer:
Discrepancies often arise from:

  • Assay Conditions : Varying incubation times (24h vs. 72h) or serum content in media.
  • Compound Stability : Degradation in aqueous buffers (validate via LC-MS over time) .
  • Cell Line Heterogeneity : Use standardized cell banks (e.g., ATCC) and confirm mycoplasma-free status.

Case Study :
If Study A reports IC₅₀ = 5 µM (MCF-7) and Study B finds IC₅₀ = 20 µM:

Replicate assays using identical protocols.

Test metabolite activity (e.g., demethylated derivatives) .

Advanced: What computational strategies predict the compound’s pharmacokinetics and target interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with tubulin (PDB ID: 1SA0). Focus on hydrogen bonds with β-tubulin Arg282 .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
  • ADMET Prediction : SwissADME predicts moderate BBB permeability (TPSA = 90 Ų) but high plasma protein binding .

Advanced: How can derivatives be designed to improve metabolic stability without compromising activity?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the oxadiazole ring with 1,2,4-triazole to reduce hepatic clearance .
  • Prodrug Strategies : Introduce ester groups at the chromenone 7-position for slow hydrolysis in plasma .
  • Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies .

Q. Synthetic Example :

Replace 3,4,5-trimethoxyphenyl with 3,4-dichlorophenyl (electron-withdrawing).

Assess stability in liver microsomes (t₁/₂ > 60 min indicates improvement) .

Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • CRISPR-Cas9 Knockout : Silence putative targets (e.g., EGFR, PI3K) and measure apoptosis via flow cytometry .
  • Thermal Shift Assay : Monitor target protein melting temperature (ΔTm) upon compound binding .
  • In Vivo Imaging : Use fluorescent analogs (e.g., BODIPY-labeled) to track biodistribution in zebrafish models .

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